molecular formula C10H6F3NO2 B1611743 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid CAS No. 948579-72-4

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No. B1611743
M. Wt: 229.15 g/mol
InChI Key: KZSFTBYSLQGMRD-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)-1H-indole-3-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .


Molecular Structure Analysis

The molecular structure of “5-(Trifluoromethyl)-1H-indole-3-carboxylic acid” is characterized by the presence of an indole moiety and a trifluoromethyl group . The trifluoromethyl group is electron-withdrawing, which can influence the acidity and reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Trifluoromethyl)-1H-indole-3-carboxylic acid” are not explicitly detailed in the sources I have .

Scientific Research Applications

Synthesis and Building Blocks

  • Regioselective Synthesis: 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid is valuable for regioselective synthesis. It's used as a building block for biologically active molecules due to its unique trifluoromethyl- and trifluoromethoxy-substituted aromatic properties, aiding in the preparation of various biologically significant compounds (Leconte & Ruzziconi, 2002).

Chemical Properties and Reactions

  • Oligomerization and Derivative Formation: Indole derivatives, including 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid, can undergo reactions with thiols, forming a range of complex compounds. These reactions often result in the formation of adducts and dimers, showcasing the compound's versatility in chemical synthesis (Mutulis et al., 2008).

Material Science Applications

  • Electrodeposition and Film Formation: The compound is used in the electrodeposition of polymers like poly(indole-5-carboxylic acid). This application is significant in material science for creating films with good electrochemical behavior and thermal stability, useful in various technological applications (Nie et al., 2007).

Analytical Chemistry

  • Spectroscopic Characterization: The compound plays a role in analytical chemistry, particularly in spectroscopic studies. For example, the unsymmetrical trimer of indole‐5‐carboxylic acid has been characterized using proton NMR spectroscopy, aiding in the understanding of its molecular structure and behavior (Mackintosh et al., 1994).

Industrial Applications

  • Corrosion Inhibition: In industrial contexts, 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid demonstrates utility as a corrosion inhibitor for metals like steel in acidic solutions. Its adsorptive behavior on metal surfaces is of great interest for protecting industrial equipment and infrastructure (Quartarone et al., 2006).

Safety And Hazards

The safety data sheet for a related compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with appropriate safety measures .

properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)5-1-2-8-6(3-5)7(4-14-8)9(15)16/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSFTBYSLQGMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591897
Record name 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-indole-3-carboxylic acid

CAS RN

948579-72-4
Record name 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.01 g of methyl 5-(trifluoromethyl)-1H-indole-3-carboxylate in 12 mL of MeOH and 12 mL of THF, 6 mL of 1 M aqueous sodium hydroxide solution was added, and the resulting mixture was stirred at 80° C. overnight. To the solution, 3 mL of 1 M aqueous sodium hydroxide solution was further added, and the resulting mixture was stirred at 80° C. for 6 hours. To the solution, 9 mL of 1 M hydrochloric acid and 60 mL of water were added, the precipitated solid was collected by filtration, and the solid obtained was purified by silica gel column chromatography (chloroform-methanol=100:1 →150:1→20:1) and then washed with hexane to obtain 0.71 g of 5-(trifluoromethyl)-1H-indole-3-carboxylic acid as a cream-colored solid. FAB−: 228
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Ahuja, N Siddiqui - European Journal of Medicinal Chemistry, 2014 - Elsevier
A series of thirty indole C-3 substituted 5-amino-6-(5-substituted-2-phenyl-1H-indol-1-yl)-4,5-dihydro-1,2,4-triazine-3(2H)-thione 5a–f, 6a–f, 7a–f, 8a–f and 9a–f were synthesized to …
Number of citations: 74 www.sciencedirect.com

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